
Methyl 3,3,3-trifluoro-n-(trifluoroacetyl)alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3,3,3-trifluoro-n-(trifluoroacetyl)alaninate” is a chemical compound with the molecular formula C6H5F6NO3 . It is also known as "Alanine, 3,3,3-trifluoro-N-(trifluoroacetyl)-, methyl ester (9CI)" .
Molecular Structure Analysis
The molecular structure of “Methyl 3,3,3-trifluoro-n-(trifluoroacetyl)alaninate” consists of 6 carbon atoms, 5 hydrogen atoms, 6 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
“Methyl 3,3,3-trifluoro-n-(trifluoroacetyl)alaninate” has a molecular weight of 253.1 . Unfortunately, specific physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique
Agrochemical Industry
Methyl 3,3,3-trifluoro-n-(trifluoroacetyl)alaninate: and its derivatives are extensively used in the agrochemical industry. The incorporation of the trifluoromethyl group into agrochemicals has been shown to enhance their effectiveness in protecting crops from pests. This compound serves as a key intermediate in the synthesis of more complex molecules that exhibit potent biological activity against a wide range of agricultural pests .
Pharmaceutical Development
In the pharmaceutical sector, this compound’s derivatives play a crucial role as intermediates in the synthesis of drugs. The unique physicochemical properties imparted by the fluorine atoms can significantly affect the biological activity and pharmacokinetics of the final therapeutic agents. Several pharmaceutical products containing the trifluoromethyl group have been approved for market, and many more are undergoing clinical trials .
Veterinary Medicine
Similar to its applications in human pharmaceuticals, Methyl 3,3,3-trifluoro-n-(trifluoroacetyl)alaninate is also utilized in the development of veterinary drugs. The trifluoromethyl group contributes to the creation of compounds that are more lipophilic, which can improve the efficacy and duration of action in veterinary applications .
Organic Synthesis
This compound is a valuable building block in organic synthesis. It can be used to introduce fluorinated side chains into more complex structures, which is particularly useful in the design of novel organic compounds with desired properties for research and industrial applications .
Material Science
The unique characteristics of the trifluoromethyl group make it an interesting candidate for the development of new materials. Researchers are exploring the potential of derivatives of Methyl 3,3,3-trifluoro-n-(trifluoroacetyl)alaninate in creating materials with enhanced durability, chemical resistance, and other desirable properties .
Analytical Chemistry
In analytical chemistry, the compound can be used as a standard or reagent in various analytical methods. Its well-defined structure and stability under different conditions make it suitable for use in calibration and quantitative analysis .
Environmental Science
The study of fluorinated compounds like Methyl 3,3,3-trifluoro-n-(trifluoroacetyl)alaninate is important in understanding their environmental impact. Research in this field focuses on the compound’s behavior in the environment, its degradation products, and potential effects on ecosystems .
Chemical Education
Lastly, this compound is often used in educational settings to teach advanced concepts in organic chemistry and chemical synthesis. Its synthesis and applications provide a practical example of how fluorinated compounds are utilized in various industries .
Mécanisme D'action
The mechanism of action of “Methyl 3,3,3-trifluoro-n-(trifluoroacetyl)alaninate” is not clear as it seems to be a research chemical and not intended for human or veterinary use.
Safety and Hazards
The safety information for “Methyl 3,3,3-trifluoro-n-(trifluoroacetyl)alaninate” indicates that it may cause irritation to eyes, respiratory system, and skin (Risk Phrases 36/37/38). Safety measures include avoiding contact with skin and eyes and wearing suitable protective clothing (Safety Phrases 26-36/37/39) .
Propriétés
IUPAC Name |
methyl (2R)-3,3,3-trifluoro-2-[(2,2,2-trifluoroacetyl)amino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F6NO3/c1-16-3(14)2(5(7,8)9)13-4(15)6(10,11)12/h2H,1H3,(H,13,15)/t2-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKBAWWIYIJJSC-UWTATZPHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)NC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C(F)(F)F)NC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F6NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,3,3-trifluoro-n-(trifluoroacetyl)alaninate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

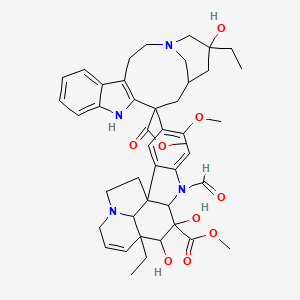

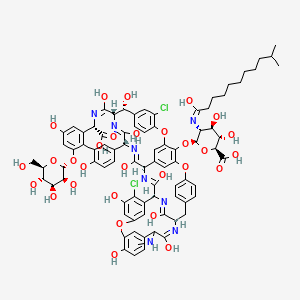
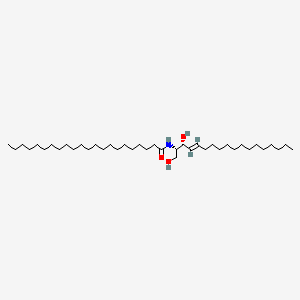


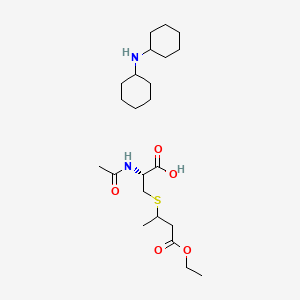
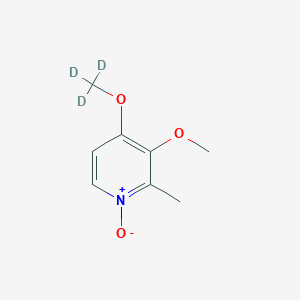
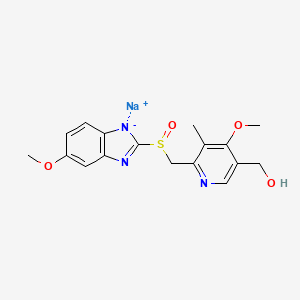

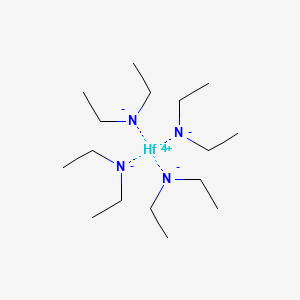
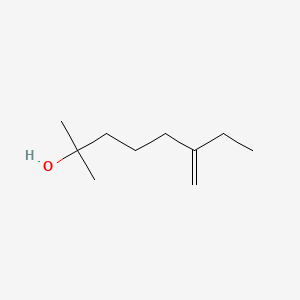
![(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B1140442.png)